molecular formula C18H22F3N5 B12257553 N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine

N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine

Cat. No.: B12257553
M. Wt: 365.4 g/mol
InChI Key: NWZDIYNFCNIWJT-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound with the molecular formula C20H25F3N4 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring

Properties

Molecular Formula

C18H22F3N5

Molecular Weight

365.4 g/mol

IUPAC Name

N,N-dimethyl-6-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C18H22F3N5/c1-24(2)16-6-7-17(23-22-16)26-10-8-25(9-11-26)13-14-4-3-5-15(12-14)18(19,20)21/h3-7,12H,8-11,13H2,1-2H3

InChI Key

NWZDIYNFCNIWJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and binding interactions .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of pyridazine.

    N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)quinazolin-4-amine: Contains a quinazoline ring instead of pyridazine.

Uniqueness

The uniqueness of N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

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